molecular formula C20H50I5N5 B12294520 Pyrrolidin-1-ium;pentaiodide

Pyrrolidin-1-ium;pentaiodide

Cat. No.: B12294520
M. Wt: 995.2 g/mol
InChI Key: LKVSTUTUTXLMJJ-UHFFFAOYSA-N
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Description

Pyrrolidin-1-ium;pentaiodide is a compound that consists of a pyrrolidinium cation and a pentaiodide anion Pyrrolidinium is a nitrogen-containing heterocyclic compound, which is a saturated five-membered ring The pentaiodide anion is a polyiodide, consisting of five iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-ium;pentaiodide typically involves the reaction of pyrrolidine with iodine. One common method is the direct iodination of pyrrolidine in the presence of an oxidizing agent. The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Temperature: Room temperature to 50°C

    Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite

The reaction proceeds through the formation of intermediate iodinated pyrrolidine, which then reacts with additional iodine to form the pentaiodide anion.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-ium;pentaiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The iodine atoms in the pentaiodide anion can be substituted with other halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated pyrrolidinium derivatives, while reduction may produce deiodinated pyrrolidinium compounds.

Scientific Research Applications

Pyrrolidin-1-ium;pentaiodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of pyrrolidin-1-ium;pentaiodide involves its interaction with molecular targets through its pyrrolidinium cation and pentaiodide anion. The pyrrolidinium cation can interact with biological receptors and enzymes, while the pentaiodide anion can participate in redox reactions and halogen bonding. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Pyrrolidin-1-ium;pentaiodide can be compared with other similar compounds, such as:

    Pyrrolidinium iodide: Contains a single iodide anion instead of a pentaiodide anion.

    Pyrrolidinium bromide: Contains a bromide anion instead of an iodide anion.

    Pyrrolidinium chloride: Contains a chloride anion instead of an iodide anion.

The uniqueness of this compound lies in its polyiodide structure, which imparts distinct chemical properties and reactivity compared to its mono-halide counterparts.

Properties

Molecular Formula

C20H50I5N5

Molecular Weight

995.2 g/mol

IUPAC Name

pyrrolidin-1-ium;pentaiodide

InChI

InChI=1S/5C4H9N.5HI/c5*1-2-4-5-3-1;;;;;/h5*5H,1-4H2;5*1H

InChI Key

LKVSTUTUTXLMJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.[I-].[I-].[I-].[I-].[I-]

Origin of Product

United States

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